2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE synthesis pathway
2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine, a pivotal heterocyclic building block in the fields of agrochemicals and pharmaceuticals. The synthesis is strategically designed around a nucleophilic aromatic substitution (SNAr) reaction, coupling two key precursors: 4-bromo-3,5-dimethyl-1H-pyrazole and 2,3-dichloropyridine. This document offers an in-depth analysis of the retrosynthetic strategy, detailed experimental protocols for the synthesis of precursors and the final product, mechanistic insights into the key coupling step, and methods for purification and characterization. The guide is intended for researchers, chemists, and drug development professionals, providing the scientific rationale behind experimental choices to ensure reproducibility and scalability.
Introduction
The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry and drug discovery, found in numerous biologically active molecules with applications ranging from anticancer to anti-inflammatory agents[1][2]. The target molecule, 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine, is a highly functionalized intermediate of significant value. It serves as a key precursor in the synthesis of anthranilic diamide insecticides, such as chlorantraniliprole, which exhibit potent and selective activity against ryanodine receptors in pests[3].
The molecular architecture, featuring a brominated pyrazole linked to a chlorinated pyridine ring, offers multiple reaction sites for further chemical elaboration, making it an attractive starting point for generating diverse compound libraries for drug discovery programs. This guide delineates a logical and field-proven synthetic approach, breaking down the process into the preparation of two primary intermediates followed by their strategic coupling.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule logically disconnects at the Pyrazole N-C Pyridine bond. This bond is strategically formed via a nucleophilic aromatic substitution (SNAr) reaction. The pyrazole nitrogen acts as the nucleophile, and the pyridine ring serves as the electrophilic partner. This approach simplifies the synthesis into the preparation of two more readily accessible precursors: 4-bromo-3,5-dimethyl-1H-pyrazole (Nucleophile) and 2,3-dichloropyridine (Electrophile).
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of Precursors
The success of the overall synthesis hinges on the efficient and high-purity preparation of the two key starting materials.
Precursor 1: 4-Bromo-3,5-dimethyl-1H-pyrazole
The synthesis of this precursor is a two-step process involving the initial formation of the pyrazole ring followed by electrophilic bromination.
Step A: Synthesis of 3,5-Dimethyl-1H-pyrazole
The Knorr pyrazole synthesis provides a classic and reliable method. The reaction involves the condensation of a β-dicarbonyl compound, acetylacetone (2,4-pentanedione), with hydrazine. The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Step B: Bromination of 3,5-Dimethyl-1H-pyrazole
The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The C4 position is the most nucleophilic and sterically accessible site for substitution. N-Bromosuccinimide (NBS) is an effective and easily handled brominating agent for this transformation.
Experimental Protocol: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole
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Pyrazole Formation: To a round-bottom flask, add acetylacetone (1.0 eq) and ethanol. Cool the mixture in an ice bath to 0-5 °C.
-
Add hydrazine hydrate (1.0 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
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Remove the solvent under reduced pressure to obtain crude 3,5-dimethyl-1H-pyrazole.
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Bromination: Dissolve the crude 3,5-dimethyl-1H-pyrazole in dichloromethane (CH₂Cl₂).
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Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
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Wash the reaction mixture with water and then with a saturated sodium thiosulfate solution to quench any remaining bromine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-bromo-3,5-dimethyl-1H-pyrazole as a white to light yellow solid[4].
| Characteristic | Value |
| Appearance | White to Light yellow solid |
| Melting Point | 123-125 °C[4] |
| Molecular Formula | C₅H₇BrN₂ |
| Molecular Weight | 175.03 g/mol |
Precursor 2: 2,3-Dichloropyridine
2,3-Dichloropyridine is a crucial intermediate in the agrochemical industry[5]. Several synthetic routes exist, with a common industrial method involving the chlorination and subsequent de-chlorination/hydrogenation of more accessible pyridine derivatives.
Synthetic Rationale: A prevalent method involves the chlorination of 2,6-dichloropyridine to 2,3,6-trichloropyridine, followed by selective reductive de-chlorination at the 6-position[6][7]. This method is advantageous due to the availability of the starting materials and the high selectivity of the hydrogenation step.
Experimental Protocol: Synthesis of 2,3-Dichloropyridine
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Chlorination: In a suitable reactor, charge 2,6-dichloropyridine and a Lewis acid catalyst (e.g., anhydrous AlCl₃ or FeCl₃)[6].
-
Heat the mixture to 120-140 °C and introduce chlorine gas (Cl₂) at a controlled rate. The reaction is typically monitored by GC analysis.
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Upon completion, the reaction mixture is cooled, and the crude 2,3,6-trichloropyridine is isolated, often via distillation under reduced pressure[6].
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Hydrogenation: Charge the 2,3,6-trichloropyridine, an organic solvent (e.g., toluene), a palladium catalyst (e.g., Pd/C), and an acid scavenger (e.g., triethylamine or sodium acetate) into a hydrogenation reactor[5][6].
-
Pressurize the reactor with hydrogen gas (H₂) and heat to 60-80 °C.
-
Monitor the reaction until the uptake of hydrogen ceases and analysis confirms the formation of 2,3-dichloropyridine.
-
Filter the catalyst and wash the filtrate. The product can be isolated by removing the solvent and purifying via distillation or crystallization.
| Characteristic | Value |
| Appearance | White to slightly beige crystalline powder[8] |
| Molecular Formula | C₅H₃Cl₂N |
| Molecular Weight | 147.99 g/mol |
Key Coupling Reaction: Nucleophilic Aromatic Substitution (SNAr)
This step constitutes the core of the synthetic strategy, assembling the final molecular framework.
Mechanistic Insights
The SNAr reaction is a two-step addition-elimination process. The electron-deficient nature of the pyridine ring, enhanced by the two electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack[9].
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Nucleophilic Attack: The deprotonated pyrazole nitrogen (formed in the presence of a base) acts as a potent nucleophile. It attacks the C2 position of 2,3-dichloropyridine. This position is more electron-deficient and sterically accessible than the C3 position, leading to high regioselectivity. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken[10].
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Elimination/Aromatization: The Meisenheimer complex rapidly collapses, expelling the chloride ion from the C2 position as the leaving group. This step restores the aromaticity of the pyridine ring, driving the reaction to completion.
Choice of Base and Solvent: A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the pyrazole N-H, generating the active nucleophile. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (CH₃CN) are ideal as they can solvate the ions involved without interfering with the reaction.
Caption: Experimental workflow for the SNAr coupling reaction.
Experimental Protocol
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To a dry reaction flask under a nitrogen atmosphere, add 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq), 2,3-dichloropyridine (1.1 eq), and potassium carbonate (2.0 eq).
-
Add dry DMF as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
Purification and Characterization of Final Product
Purification Strategy
The crude product is typically purified using silica gel column chromatography. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the desired product from unreacted starting materials and any potential side products.
Spectroscopic Analysis
The structure of the final product is confirmed using standard spectroscopic techniques.
| Analysis | Expected Observations |
| ¹H NMR | Signals corresponding to the two pyrazole methyl groups (singlets, ~2.3-2.5 ppm), and three distinct aromatic protons on the pyridine ring. |
| ¹³C NMR | Resonances for all 10 carbon atoms, including the two methyl carbons, the carbons of the pyrazole and pyridine rings. |
| Mass Spec (MS) | The molecular ion peak (M+) should correspond to the calculated mass (285.97 g/mol ), showing the characteristic isotopic pattern for one bromine and one chlorine atom. |
| Appearance | Typically an off-white to tan solid. |
Safety Considerations
-
2,3-Dichloropyridine: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin.
-
Solvents: DMF is a reproductive hazard. Use in a fume hood and avoid skin contact. Other solvents like dichloromethane are volatile and should be handled with care.
-
General Precautions: Always wear appropriate PPE. Reactions should be conducted in a well-ventilated area.
Conclusion
The synthesis of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine is reliably achieved through a three-stage process: synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole, preparation of 2,3-dichloropyridine, and their subsequent coupling via a regioselective nucleophilic aromatic substitution reaction. The methodology presented is robust, scalable, and founded on well-understood reaction mechanisms. This guide provides the necessary technical detail and scientific rationale to enable researchers to successfully synthesize this valuable chemical intermediate for applications in agrochemical and pharmaceutical research and development.
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